N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 312925-48-7
VCID: VC7672500
InChI: InChI=1S/C16H9Cl2N3O3S/c17-12-5-4-9(7-13(12)18)14-8-25-16(19-14)20-15(22)10-2-1-3-11(6-10)21(23)24/h1-8H,(H,19,20,22)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C16H9Cl2N3O3S
Molecular Weight: 394.23

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

CAS No.: 312925-48-7

Cat. No.: VC7672500

Molecular Formula: C16H9Cl2N3O3S

Molecular Weight: 394.23

* For research use only. Not for human or veterinary use.

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide - 312925-48-7

Specification

CAS No. 312925-48-7
Molecular Formula C16H9Cl2N3O3S
Molecular Weight 394.23
IUPAC Name N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Standard InChI InChI=1S/C16H9Cl2N3O3S/c17-12-5-4-9(7-13(12)18)14-8-25-16(19-14)20-15(22)10-2-1-3-11(6-10)21(23)24/h1-8H,(H,19,20,22)
Standard InChI Key CSAKNYVJHABGCT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide belongs to the class of 1,3-thiazole derivatives, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The compound’s IUPAC name systematically describes its structure: the thiazole ring is substituted at position 4 with a 3,4-dichlorophenyl group and at position 2 with a benzamide moiety bearing a nitro group at the meta position. Key structural identifiers include:

PropertyValue
CAS No.312925-48-7
Molecular FormulaC₁₆H₉Cl₂N₃O₃S
Molecular Weight394.23 g/mol
SMILESC1=CC(=CC(=C1)N+[O-])C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
InChI KeyCSAKNYVJHABGCT-UHFFFAOYSA-N

The presence of electron-withdrawing groups (nitro and chloro substituents) and the planar thiazole ring suggests potential for π-π stacking interactions and hydrogen bonding, features often associated with bioactivity . The nitro group at the benzamide’s meta position may influence electronic distribution, potentially modulating receptor-binding affinities or metabolic stability.

Physicochemical Properties and Stability

  • LogP (Octanol-Water Partition Coefficient): ~3.2, indicating moderate lipophilicity suitable for membrane permeability.

  • Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 6 acceptors (amide O, nitro O, thiazole S and N), influencing solubility and protein-binding capacity.

  • Rotatable Bonds: 4, suggesting conformational flexibility that may impact bioavailability.

The electron-deficient thiazole ring and nitro group may render the compound susceptible to nucleophilic attack or reduction under acidic or reductive conditions, respectively. Stability studies under varying pH and temperature conditions are needed to guide formulation development.

Hypothesized Biological Activities and Mechanisms

Though direct evidence is lacking, the structural motifs in N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide align with pharmacophores known to exhibit antimicrobial and anticancer effects :

Anticancer Activity

Nitroaromatic compounds frequently exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition. Molecular docking studies of similar thiazoles suggest interactions with kinase domains (e.g., EGFR, VEGFR), potentially inhibiting angiogenesis or proliferation . The dichlorophenyl moiety may enhance binding to hydrophobic pockets in target proteins.

Future Research Directions

To unlock the compound’s therapeutic potential, the following investigations are critical:

In Vitro Screening

  • Antiproliferative Assays: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays.

  • Antimicrobial Testing: Assess minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi.

Structural Optimization

  • Introduce substituents at the benzamide’s para position to modulate electronic effects.

  • Replace the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) to improve metabolic stability.

Mechanistic Studies

  • Conduct proteomic profiling to identify protein targets.

  • Investigate nitroreductase-triggered activation in hypoxic tumor environments.

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